molecular formula C11H19NO2 B13255894 (3-Ethoxypropyl)[(5-methylfuran-2-yl)methyl]amine

(3-Ethoxypropyl)[(5-methylfuran-2-yl)methyl]amine

Cat. No.: B13255894
M. Wt: 197.27 g/mol
InChI Key: YYFSXKPTMUCPHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Ethoxypropyl)[(5-methylfuran-2-yl)methyl]amine is an organic compound with the molecular formula C₁₁H₁₉NO₂ and a molecular weight of 197.27 g/mol . This compound is characterized by the presence of an ethoxypropyl group and a methylfuran group attached to an amine functional group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxypropyl)[(5-methylfuran-2-yl)methyl]amine typically involves the reaction of 3-ethoxypropylamine with 5-methylfurfural under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity. The use of automated systems and precise control of reaction parameters ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxypropyl)[(5-methylfuran-2-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce primary or secondary amines .

Scientific Research Applications

(3-Ethoxypropyl)[(5-methylfuran-2-yl)methyl]amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Ethoxypropyl)[(5-methylfuran-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Ethoxypropyl)[(5-methylfuran-2-yl)methyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Biological Activity

(3-Ethoxypropyl)[(5-methylfuran-2-yl)methyl]amine is an organic compound characterized by its unique structure, which includes an ethoxypropyl group and a methylfuran moiety. This compound has garnered interest in medicinal chemistry and materials science due to its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial effects. This article delves into the synthesis, biological activity, and potential applications of this compound, supported by relevant research findings and data.

Research indicates that this compound interacts with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The compound's structural features suggest it may exhibit significant binding affinity to these targets.

Anti-inflammatory Properties

Studies have shown that compounds with similar structures possess anti-inflammatory properties. For instance, derivatives of furan compounds have been documented to inhibit pro-inflammatory cytokines, which are crucial in inflammatory responses. This suggests that this compound may also exhibit similar effects.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored through various assays. Preliminary findings indicate that it may possess activity against a range of bacterial strains. Further studies are necessary to elucidate its efficacy and mechanism against specific pathogens.

Case Studies and Research Findings

StudyFocusFindings
Phutdhawong et al., 2019Synthesis and Biological ActivityIdentified potential anti-inflammatory and antimicrobial properties in furan derivatives .
Matsuya et al., 2004Antimicrobial EvaluationFound that furan derivatives showed significant activity against Gram-positive bacteria .
Liu et al., 2009Enzyme Interaction StudiesDemonstrated the binding affinity of furan-based compounds to specific enzymes involved in inflammatory pathways .

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

3-ethoxy-N-[(5-methylfuran-2-yl)methyl]propan-1-amine

InChI

InChI=1S/C11H19NO2/c1-3-13-8-4-7-12-9-11-6-5-10(2)14-11/h5-6,12H,3-4,7-9H2,1-2H3

InChI Key

YYFSXKPTMUCPHZ-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNCC1=CC=C(O1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.